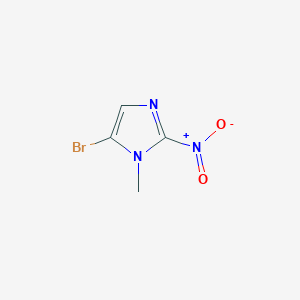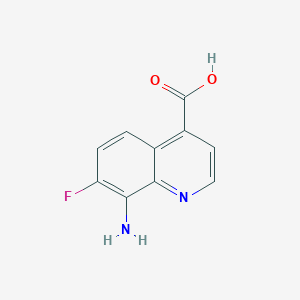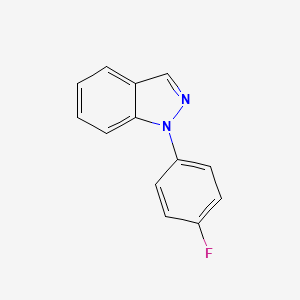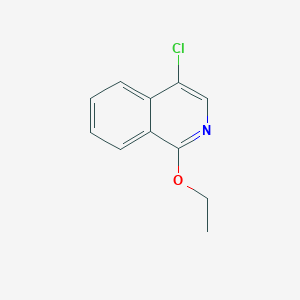
5-Bromo-1-methyl-2-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 2-position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-nitro-1H-imidazole typically involves the nitration of 1-methylimidazole followed by bromination. One common method includes:
Nitration: 1-Methylimidazole is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-methyl-2-nitro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 5-Amino-1-methyl-2-nitro-1H-imidazole.
Oxidation: 5-Bromo-1-formyl-2-nitro-1H-imidazole or 5-Bromo-1-carboxy-2-nitro-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methyl-2-nitro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is utilized in the development of advanced materials, including dyes and polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methyl-2-nitro-1H-imidazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-nitro-1H-imidazole: Lacks the bromine atom at the 5-position.
5-Bromo-1H-imidazole: Lacks the methyl and nitro groups.
2-Nitroimidazole: Lacks the methyl and bromine groups.
Uniqueness
5-Bromo-1-methyl-2-nitro-1H-imidazole is unique due to the combination of the bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Eigenschaften
Molekularformel |
C4H4BrN3O2 |
|---|---|
Molekulargewicht |
206.00 g/mol |
IUPAC-Name |
5-bromo-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-3(5)2-6-4(7)8(9)10/h2H,1H3 |
InChI-Schlüssel |
VOFCKMBHQUDTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)



![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)



